2-Bromo-3,6-dichlorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H3BrCl2O2 |

|---|---|

Molecular Weight |

269.90 g/mol |

IUPAC Name |

2-bromo-3,6-dichlorobenzoic acid |

InChI |

InChI=1S/C7H3BrCl2O2/c8-6-4(10)2-1-3(9)5(6)7(11)12/h1-2H,(H,11,12) |

InChI Key |

KFLUTCAOJQCWQG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)C(=O)O)Br)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Synonyms and Technical Profile: 3,6-Dichloro-2-bromobenzoic Acid

The following technical guide provides an in-depth analysis of 3,6-dichloro-2-bromobenzoic acid (CAS 21739-97-9), a critical intermediate in the synthesis of the herbicide Dicamba.

Document Type: Technical Reference Guide Scope: Nomenclature, Chemical Identity, Synthesis Applications, and Analytical Characterization

Executive Summary

3,6-dichloro-2-bromobenzoic acid is a halogenated aromatic carboxylic acid primarily utilized as a high-value intermediate in the agrochemical industry. It serves as the direct precursor to Dicamba (3,6-dichloro-2-methoxybenzoic acid), a widely used broad-spectrum herbicide.

For researchers and process chemists, distinguishing this specific intermediate from its downstream active ingredient is vital. While Dicamba is the end-product, the 2-bromo analog represents the "activated" scaffold required for the nucleophilic substitution that installs the methoxy group. This guide details the nomenclature, physical properties, and self-validating analytical protocols necessary for working with this compound.

Nomenclature & Synonyms

Accurate identification is critical when sourcing raw materials or searching patent literature. The compound is indexed under several naming conventions depending on the database (CAS vs. IUPAC).

Primary Identifiers

| Identifier Type | Value | Notes |

| Common Name | 2-Bromo-3,6-dichlorobenzoic acid | Preferred commercial name.[1][2][3] |

| CAS Registry Number | 21739-97-9 | Unique numerical identifier.[2][4] |

| IUPAC Name | 2-Bromo-3,6-dichlorobenzoic acid | Follows standard priority rules (COOH > Halogens). |

| Inverted Name | Benzoic acid, 2-bromo-3,6-dichloro- | Used in CA Index and some inventory lists. |

Synonyms & Trade Designations

-

3,6-Dichloro-2-bromobenzoic acid (User Query)

-

Dicamba-bromo precursor (Informal lab designation)

-

BD466229 (Catalog identifier, commonly used in HTS libraries)

Technical Note: Do not confuse this compound with 3,6-Dichlorosalicylic acid (3,6-DCSA) . DCSA is a metabolite of Dicamba where the methoxy group is demethylated to a hydroxyl. The compound discussed here (2-bromo) is a synthetic precursor.

Chemical Structure & Properties

Understanding the steric and electronic environment of this molecule is key to its reactivity. The bulky bromine atom at the ortho position (C2) forces the carboxylic acid group out of planarity, while the chlorines at C3 and C6 deactivate the ring, making the C2-Bromine highly susceptible to nucleophilic attack—a feature exploited in Dicamba synthesis.

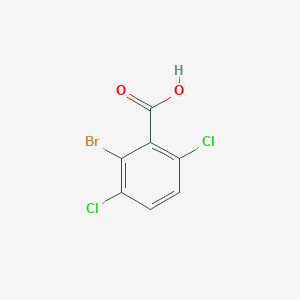

Visualization

The following diagram illustrates the connectivity and the specific halogenation pattern that defines the molecule's reactivity.

Figure 1: Connectivity of 3,6-dichloro-2-bromobenzoic acid.[4] Note the C2-Bromine "Reactive Site" positioned for substitution.

Physical Properties Table

| Property | Data | Relevance |

| Molecular Formula | C₇H₃BrCl₂O₂ | Basis for mass spec calculation. |

| Molecular Weight | ~269.91 g/mol | Distinct from Dicamba (221.04 g/mol ). |

| Appearance | White to Off-white Solid | Typical of halogenated benzoic acids. |

| Solubility | Soluble in DMSO, MeOH, DCM | Poor water solubility (requires pH adjustment). |

| pKa (Calc) | ~1.5 - 2.0 | Highly acidic due to ortho-halogen effects. |

Technical Application: Synthesis Pathway

The primary utility of 3,6-dichloro-2-bromobenzoic acid is its role as the substrate for methoxylation . In industrial settings, this compound is generated via the oriented chlorination of 2-bromobenzoic acid.[1]

Mechanism of Action (Synthesis)

-

Precursor Formation: 2-Bromobenzoic acid is chlorinated (using Cl₂/Chlorosulfonic acid) to install chlorines at the 3 and 6 positions.[1]

-

Nucleophilic Aromatic Substitution (SɴAr): The 2-bromo intermediate is treated with sodium methoxide (NaOMe) or methanol/NaOH. The strong electron-withdrawing effects of the carboxyl and chlorine groups activate the C2 position, allowing the methoxy group to displace the bromine atom.

Workflow Diagram

Figure 2: Industrial synthesis route converting 2-bromobenzoic acid to Dicamba via the target intermediate.[1]

Analytical Characterization (Self-Validating Protocols)

To ensure trustworthiness in experimental results, researchers must validate the identity of this intermediate using orthogonal methods. The presence of Bromine and Chlorine provides a unique "fingerprint."

Mass Spectrometry (LC-MS/GC-MS)

The most definitive identification method is analyzing the isotope pattern .

-

Theory: Bromine has two stable isotopes (⁷⁹Br, ⁸¹Br) in a ~1:1 ratio. Chlorine has two (³⁵Cl, ³⁷Cl) in a ~3:1 ratio.

-

Expected Pattern: Unlike Dicamba (which has Cl₂ but no Br), the target molecule (Cl₂Br) will show a complex multiplet cluster.

-

M+0 (Base): ³⁵Cl₂, ⁷⁹Br

-

M+2: Mixed isotopes (High intensity due to ⁷⁹Br/⁸¹Br split)

-

Validation Check: If you see a simple Cl₂ pattern (9:6:1 ratio) without the Br split, you have likely hydrolyzed your product or failed the bromination.

-

1H NMR Spectroscopy

-

Solvent: DMSO-d₆ or CDCl₃.

-

Signals:

-

Aromatic Region: A singlet (or tight AB quartet depending on resolution) representing the two aromatic protons at C4 and C5. Due to the symmetry of the 3,6-dichloro substitution, these protons are chemically equivalent or nearly so.

-

Acid Proton: Broad singlet >13 ppm (often invisible if wet solvent is used).

-

Absence of Methoxy: Crucially, the spectrum must lack the strong singlet at ~3.9 ppm corresponding to the -OCH₃ group of Dicamba.

-

Safety & Handling

As a halogenated benzoic acid, standard safety protocols for organic acids apply.

-

Hazard Statements (GHS): H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).

-

Handling: Use a fume hood. The compound is a solid powder and can generate dust.

-

Storage: Store at room temperature, kept dry. Moisture can lead to slow hydrolysis or caking.

-

Disposal: Halogenated organic waste streams. Do not mix with non-halogenated solvents if incineration protocols differ.

References

-

Alchimica. (n.d.). 2-Bromo-3,6-dichlorobenzoic Acid Product Page. Retrieved from

-

Google Patents. (2019). CN109761788A - Preparation method of 2-bromo-3,6-dichlorobenzoic acid.[1][4] Retrieved from

-

PubChem. (n.d.).[6] 3,6-Dichloro-2-methoxybenzoic acid (Dicamba) Compound Summary. (Context for downstream application). Retrieved from [7]

-

BLD Pharm. (n.d.). 2-Bromo-3,6-dichlorobenzoic acid - BD466229.[4] Retrieved from

Sources

- 1. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]

- 2. 2-Bromo-3,6-dichlorobenzoic Acid (1 x 250 mg) | Alchimica [shop.alchimica.cz]

- 3. CAS/ID No. 21739-97-9 | Alchimica [shop.alchimica.cz]

- 4. 1114809-26-5|2-Bromo-3,6-dichlorobenzaldehyde|BLD Pharm [bldpharm.com]

- 5. 2-Bromo-3,6-dichlorobenzoic Acid CAS#: 21739-97-9 [m.chemicalbook.com]

- 6. 3-Chlorobenzoic acid - Wikipedia [en.wikipedia.org]

- 7. 3,6-Dichlorosalicylic acid | C7H4Cl2O3 | CID 18844 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Safety Guide: 2-Bromo-3,6-dichlorobenzoic Acid

This technical guide is structured as a high-level whitepaper for researchers handling 2-Bromo-3,6-dichlorobenzoic acid , a specialized halogenated intermediate often encountered in the synthesis of agrochemicals (specifically Dicamba analogs) and complex pharmaceutical scaffolds.[1]

Given the compound's status as a non-cataloged or "captive" intermediate in many workflows, this guide synthesizes data from authoritative structure-activity relationship (SAR) models, patent literature, and established protocols for poly-halogenated benzoic acids.

Part 1: Chemical Identity & Structural Analysis[1]

This compound belongs to the class of poly-halogenated benzoic acids . Its specific substitution pattern (Bromine at C2, Chlorine at C3, C6) imparts unique physicochemical properties, most notably enhanced acidity and steric hindrance around the carboxylate moiety.

Substance Identification

| Parameter | Data | Notes |

| Chemical Name | 2-Bromo-3,6-dichlorobenzoic acid | |

| Synonyms | 3,6-Dichloro-2-bromobenzoic acid; Dicamba-Br Intermediate | |

| CAS Number | Not widely listed (Patent Ref: CN109761788A) | Often synthesized in situ.[1][2] |

| Molecular Formula | ||

| Molecular Weight | 269.91 g/mol | |

| SMILES | OC(=O)C1=C(Br)C(Cl)=CC=C1Cl |

Physicochemical Profile (Predicted & Analog-Based)

-

Acidity (pKa): ~1.5 – 1.9 (Predicted).

-

Expert Insight: This is significantly more acidic than benzoic acid (pKa 4.2). The "Ortho Effect" caused by the bulky Bromine (C2) and Chlorine (C6) forces the carboxyl group out of planarity with the benzene ring, reducing resonance stabilization of the acid but maximizing inductive electron withdrawal.

-

-

Physical State: Crystalline Solid (Off-white to beige).[3]

-

Melting Point: 145–155 °C (Based on 2,6-dichlorobenzoic acid analogs).

-

Solubility:

-

Water:[1] Low (< 1 g/L at pH 1).

-

Organic: High in DCM, EtOAc, DMSO.

-

Aqueous Base: High (forms soluble carboxylate salts).

-

Part 2: Hazard Identification & Risk Assessment[1][5]

As a halogenated aromatic acid, the primary hazards stem from its corrosive potential and metabolic stability (environmental persistence).

GHS Classification (Derived)

-

Signal Word: DANGER

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[4]

-

Serious Eye Damage/Irritation: Category 1 (Causes serious eye damage) — Due to low pKa.

-

STOT-SE: Category 3 (May cause respiratory irritation).[5][6]

-

Aquatic Toxicity: Acute Category 2 (Toxic to aquatic life).

The "Why" Behind the Hazard

The combination of lipophilicity (halogenated ring) and high acidity makes this compound capable of penetrating lipid bilayers (skin/cell membranes) and delivering a localized pH shock.

[9]

Part 3: Safe Handling & Engineering Controls[1]

Personal Protective Equipment (PPE) Matrix

| Protection Level | Requirement | Rationale |

| Respiratory | P95/N95 Respirator (Dust) | Prevent inhalation of acidic particulates during weighing.[1] |

| Ocular | Chemical Splash Goggles | Critical: Standard safety glasses are insufficient due to corrosive risk to corneas. |

| Dermal | Nitrile Gloves (Min 0.11mm) | Double-gloving recommended during synthesis workup. |

| Engineering | Fume Hood | Required for all open handling. |

Storage Stability[1]

-

Conditions: Store at room temperature (15–25°C) in a desiccator.

-

Incompatibilities: Strong oxidizers, strong bases.

-

Shelf Life: Halogenated aromatics are generally stable, but moisture can induce caking.

Part 4: Technical Workflow – Purification & Isolation[1]

The most critical operation when working with 2-Bromo-3,6-dichlorobenzoic acid is its separation from non-acidic impurities (like unreacted 2-bromo-3,6-dichlorotoluene) using its pKa properties.[1]

Protocol: Acid-Base Swing Extraction

This method exploits the drastic solubility change between the free acid (organic soluble) and its salt (water soluble).

Reagents:

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[7]

-

1M NaOH (Sodium Hydroxide)

-

6M HCl (Hydrochloric Acid)

-

Brine (Saturated NaCl)

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

-

Basification (The Extraction):

-

Phase Separation:

-

Separate the layers. Keep the Aqueous Layer (contains product).

-

Validation: The Organic Layer contains non-acidic impurities.

-

-

Acidification (Precipitation):

-

Cool the aqueous layer to 0–5°C.

-

Dropwise add 6M HCl until pH < 1.

-

Observation: The product will precipitate as a white/beige solid.

-

-

Filtration: Vacuum filter the solid, wash with cold water, and dry.

Logic Flow Diagram: Purification Strategy

Note on Figure 2: DCM is denser than water (bottom layer), while EtOAc is less dense (top layer).[1]

Part 5: Emergency Response & Waste Management[1][12]

Spill Response

-

Evacuate: Isolate the area for 10-15 meters.

-

Neutralize: Do not wipe dry. Cover the spill with Sodium Bicarbonate (

) or Soda Ash. Wait for bubbling to cease. -

Collect: Sweep up the neutralized slurry.

-

Decontaminate: Wash surface with soap and water; the compound is persistent and can leave an irritant residue.

Waste Disposal

-

Classification: Halogenated Organic Waste.

-

Prohibition: Do NOT mix with non-halogenated solvents (increases disposal cost and safety risk during incineration).

-

Destruction: High-temperature incineration (> 1100°C) with scrubber systems (to capture HBr/HCl gases).

References

-

Patent Literature (Synthesis Route)

-

Analog Safety Data (Read-Across Source)

- Sigma-Aldrich. (2023).

-

[1]

-

pKa Prediction Models

-

General Handling of Halogenated Acids

- ECHA (European Chemicals Agency).

Sources

- 1. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. fishersci.com [fishersci.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. fishersci.com [fishersci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]

- 9. Towards the “Eldorado” of pKa Determination: A Reliable and Rapid DFT Model - PMC [pmc.ncbi.nlm.nih.gov]

Comparative Technical Analysis: 2-Bromo-3,6-dichlorobenzoic Acid vs. Dicamba

Executive Summary

This technical guide delineates the critical distinctions between 2-Bromo-3,6-dichlorobenzoic acid (hereafter referred to as 2-Br-3,6-DCBA ) and Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] While structurally homologous, their roles in agrochemical development are distinct: Dicamba is a commercial synthetic auxin herbicide, whereas 2-Br-3,6-DCBA serves primarily as a high-value synthetic intermediate and a structural probe for steric sensitivity in auxin receptors.[1] This document analyzes their physicochemical divergence, synthetic interdependence, and receptor-level interactions, providing actionable protocols for their synthesis and analytical separation.

Structural and Physicochemical Divergence

The fundamental difference lies at the ortho-position (C2) of the benzoic acid scaffold. This single substitution dictates the molecule's solubility, pKa, and biological efficacy.

Chemical Structure Analysis[1][3]

-

Dicamba: Features a methoxy group (-OCH₃) at C2.[1][3] The oxygen atom acts as a hydrogen bond acceptor and introduces specific rotational freedom essential for active site conformation.

-

2-Br-3,6-DCBA: Features a bromine atom (-Br) at C2.[1][2][4] This is a "hard" lipophilic substituent with high steric bulk (Van der Waals radius ~1.85 Å) but no hydrogen bonding capability.

Comparative Properties Table[1]

| Parameter | 2-Bromo-3,6-dichlorobenzoic acid | Dicamba | Significance |

| CAS Number | 27003-05-0 (Isomer generic) / Specific Isomer varies | 1918-00-9 | Identification |

| Molecular Formula | C₇H₃BrCl₂O₂ | C₈H₆Cl₂O₃ | Mass Spec identification |

| Mol.[1][2][5][3][6][7][8][9][10] Weight | ~269.91 g/mol | 221.04 g/mol | 2-Br is significantly heavier due to Bromine.[1] |

| C2 Substituent | Bromine (-Br) | Methoxy (-OCH₃) | Determines reactivity (SNAr vs. Stability).[1] |

| Electronic Effect | -I (Inductive withdrawal) | -I (Inductive), +R (Resonance donation) | Affects acidity of the carboxylic acid.[1] |

| Acidity (pKa) | < 1.8 (Est.) | 1.87 | 2-Br analog is likely a stronger acid due to lack of resonance donation.[1] |

| Primary Role | Synthetic Intermediate / SAR Probe | Active Herbicide (Auxin Mimic) | Industrial application. |

Synthetic Interdependence: The Precursor Relationship

In industrial process chemistry, 2-Br-3,6-DCBA is not merely a competitor to Dicamba but often its direct progenitor .[1] Understanding this pathway is crucial for impurity profiling in manufacturing.

The "Sandmeyer-Like" Route

A common synthetic strategy involves the chlorination of 2-bromobenzoic acid or the conversion of 2-amino-3,6-dichlorobenzoic acid.[1] The 2-Br-3,6-DCBA intermediate is then subjected to Nucleophilic Aromatic Substitution (SₙAr) to install the methoxy group.[1]

Visualization of Synthetic Pathway

The following diagram illustrates the conversion logic, highlighting where 2-Br-3,6-DCBA sits in the workflow.

Figure 1: Synthetic workflow showing 2-Bromo-3,6-dichlorobenzoic acid as the critical electrophilic intermediate for Dicamba production.

Biological Interface: Mechanism of Action (SAR)

Why is Dicamba a potent herbicide while the Bromo-analog is not? The answer lies in the Transport Inhibitor Response 1 (TIR1) receptor pocket.[11]

The Auxin Binding Pocket

Dicamba acts as a "molecular glue," stabilizing the interaction between the TIR1 F-box protein and Aux/IAA transcriptional repressors.

-

The Role of the Methoxy Group (Dicamba): The ether oxygen at C2 is critical. It likely participates in water-mediated hydrogen bonding networks or electrostatic positioning within the TIR1 pocket, mimicking the indole ring of the natural auxin, Indole-3-acetic acid (IAA).[1]

-

The Failure of the Bromo Group (2-Br-3,6-DCBA): While Bromine mimics the size of a methyl group, it lacks the electron lone pairs of oxygen. It cannot accept hydrogen bonds. Furthermore, the C-Br bond is longer (~1.9 Å) than the C-O bond (~1.4 Å), potentially causing steric clashes that prevent the "lid" of the receptor (the Aux/IAA protein) from closing effectively.

Visualization of Receptor Logic

Figure 2: Structure-Activity Relationship (SAR) logic demonstrating why the Methoxy group is essential for TIR1-mediated signaling, whereas the Bromo group fails to stabilize the complex.[1]

Analytical Methodologies

Distinguishing these two compounds is critical for quality control (QC) to ensure the intermediate (2-Br) is fully converted to the product (Dicamba).

HPLC-UV/MS Separation Strategy

Due to the presence of the bromine atom, 2-Br-3,6-DCBA is significantly more lipophilic (higher LogP) than Dicamba.[1]

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

-

Mobile Phase: Acetonitrile : Water (+0.1% Formic Acid).

-

Elution Order: Dicamba elutes first (more polar); 2-Br-3,6-DCBA elutes later (more hydrophobic).[1]

-

Mass Spectrometry:

-

Dicamba: Parent ion [M-H]⁻ = 219 m/z. Isotope pattern shows Cl₂ (9:6:1).

-

2-Br-3,6-DCBA: Parent ion [M-H]⁻ = ~269 m/z.[1] Isotope pattern is complex due to Br + Cl₂ combination (Distinctive M+2 and M+4 peaks).

-

Experimental Protocols

Protocol A: Synthesis of Dicamba from 2-Br-3,6-DCBA

This protocol demonstrates the chemical conversion, validating the "precursor" relationship.[1]

Safety: Work in a fume hood. 2-Br-3,6-DCBA is an irritant; Methanol is flammable.

-

Reagent Prep: Dissolve 10.0 g (37 mmol) of 2-Bromo-3,6-dichlorobenzoic acid in 50 mL of anhydrous Methanol.

-

Catalyst Addition: Add 0.5 equivalents of ZnCl₂ (Lewis acid catalyst) if utilizing a catalytic variant, or rely on strong base conditions.

-

Basification: Slowly add Potassium Hydroxide (KOH) pellets (3 eq) to the solution. Exothermic reaction - monitor temperature.[1]

-

Reflux: Heat the mixture to reflux (65°C) for 4–6 hours. The reaction is an SNAr mechanism where Methoxide displaces Bromide.

-

Quench & Workup:

-

Cool to room temperature.[12]

-

Acidify to pH 1 with HCl (precipitates the acid form).

-

Extract with Ethyl Acetate (3x).

-

-

Purification: Recrystallize from Xylene or Water/Ethanol mix.

-

Validation: Check melting point. Dicamba MP: ~114–116°C.

Protocol B: Competitive Binding Assay (TIR1)

To verify the biological difference.

-

Protein: Express and purify Arabidopsis TIR1-ASK1 complex (insect cell culture).

-

Ligand: Use [³H]-IAA (radiolabeled natural auxin) as the tracer.

-

Competition:

-

Incubate TIR1 complex + [³H]-IAA + Varying concentrations of Dicamba (0.1 nM – 100 µM).[1]

-

Incubate TIR1 complex + [³H]-IAA + Varying concentrations of 2-Br-3,6-DCBA .

-

-

Pull-down: Use biotinylated Aux/IAA peptide and Streptavidin beads to capture the complex.

-

Readout: Measure radioactivity.

References

-

Synthesis of Dicamba: Patents and literature describe the chlorination of 2-bromobenzoic acid followed by methoxylation.[2]

- Source: Google P

- URL

-

TIR1 Crystal Structure & Auxin Binding: Tan, X., et al. (2007). "Mechanism of auxin perception by the TIR1 ubiquitin ligase enzyme complex.

-

URL:[Link]

-

-

Dicamba Properties & Metabolism: National Institutes of Health (NIH)

-

URL:[Link]

-

-

Auxin Herbicide Resistance Mechanisms: Interactions with TIR1/AFB receptors.[11][13]

- Source: PubMed Central (PMC).

-

URL:[Link]

Sources

- 1. 27003-05-0|3,5-Dibromo-2-chlorobenzoic acid|BLD Pharm [bldpharm.com]

- 2. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]

- 3. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. 143769-25-9 | 2-Amino-3,5-dibromo-6-chlorobenzoic acid - AiFChem [aifchem.com]

- 7. Dicamba | C8H6Cl2O3 | CID 3030 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The herbicide dicamba (2-methoxy-3,6-dichlorobenzoic acid) is a peroxisome proliferator in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 11. The differential binding and biological efficacy of auxin herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

- 13. mdpi.com [mdpi.com]

Methodological & Application

Application Note: High-Purity Synthesis of Dicamba via Cu-Catalyzed Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid

Executive Summary

This application note details the laboratory-scale synthesis of Dicamba (3,6-dichloro-2-methoxybenzoic acid) utilizing 2-bromo-3,6-dichlorobenzoic acid as the regio-defined starting material. Unlike traditional routes that rely on the carboxylation of 2,5-dichlorophenol (Kolbe-Schmitt reaction), this protocol employs a Copper-catalyzed Nucleophilic Aromatic Substitution (

This route is selected for its superior regioselectivity. Direct chlorination of 2-methoxybenzoic acid often yields inseparable isomers. By establishing the halogen pattern on the benzoic acid scaffold first (where the bulky bromine at C2 and carboxyl at C1 direct incoming chlorines to C3 and C6), we ensure the final methoxylation occurs exclusively at the C2 position.

Key Performance Indicators (KPIs)

| Parameter | Target Specification |

| Yield | > 85% (Isolated) |

| Purity (HPLC) | > 98.5% |

| Reaction Time | 2–4 Hours |

| Critical Impurity | 3,6-dichlorobenzoic acid (Hydrolysis product) < 0.5% |

Scientific Principles & Mechanism[1][2][3]

Retrosynthetic Logic

The transformation relies on the displacement of a halide (Bromine) ortho to a carboxylate group. While standard

To overcome this, we utilize Copper (I) catalysis . The carboxylate group acts as a directing ligand, coordinating with the Copper species to facilitate the oxidative addition of the aryl bromide, lowering the activation energy for the methoxide attack.

Reaction Mechanism (Catalytic Cycle)

The reaction proceeds via a Cu(I)/Cu(III) catalytic cycle or a

-

Ligand Exchange/Coordination: The carboxylate of the substrate coordinates to the Cu(I) species.

-

Oxidative Addition: The C-Br bond undergoes oxidative addition to the Copper center.

-

Nucleophilic Substitution: Methoxide (

) displaces the bromide ligand. -

Reductive Elimination: The C-O bond forms, releasing the product and regenerating the Cu(I) catalyst.

Figure 1: Simplified mechanistic flow of the Copper-catalyzed methoxylation. The carboxylate group's proximity to the bromine is critical for the 'ortho-effect' acceleration.

Experimental Protocol

Materials & Reagents

| Reagent | Role | Purity/Grade | CAS No. |

| 2-Bromo-3,6-dichlorobenzoic acid | Substrate | >98% | Precursor |

| Sodium Methoxide (NaOMe) | Nucleophile | 30% in MeOH | 124-41-4 |

| Methanol (MeOH) | Solvent | Anhydrous | 67-56-1 |

| Copper (I) Iodide (CuI) | Catalyst | 99.9% | 7681-65-4 |

| Hydrochloric Acid (HCl) | Quenching | 37% (ACS) | 7647-01-0 |

Step-by-Step Procedure

Step 1: Reaction Setup

-

Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

-

Charge the flask with 2-Bromo-3,6-dichlorobenzoic acid (10.0 g, 37.0 mmol).

-

Add Methanol (50 mL) as the solvent.

-

Slowly add Sodium Methoxide solution (30% in MeOH) (16.7 g, ~92.5 mmol, 2.5 equiv).

-

Note: The first equivalent neutralizes the carboxylic acid; the remaining 1.5 equivalents act as the nucleophile.

-

Exothermic Alert: Addition will generate heat. Maintain temperature < 40°C during addition.

-

Step 2: Catalysis & Reaction

-

Add Copper(I) Iodide (350 mg, 5 mol%).

-

Optimization: Cu powder (bronze) can be used but CuI generally offers faster kinetics at lower temperatures.

-

-

Heat the mixture to Reflux (65°C - 70°C) under a nitrogen atmosphere.

-

Maintain reflux for 3 hours .

-

Process Control: Monitor by HPLC or TLC (Mobile phase: Hexane/Ethyl Acetate 3:1 + 1% Formic Acid). The starting material spot (

) should disappear, replaced by the more polar Dicamba spot (

-

Step 3: Workup & Isolation

-

Cool the reaction mixture to room temperature.

-

Distillation: Remove the majority of Methanol under reduced pressure (Rotary Evaporator) to recover solvent.

-

Dilution: Dissolve the residue in Water (50 mL). The product is currently in its soluble sodium salt form.

-

Filtration: Filter the aqueous solution through a Celite pad to remove the insoluble Copper catalyst.

-

Acidification: Slowly add 6N HCl to the filtrate with vigorous stirring until pH < 1.

-

Observation: A thick white precipitate (Dicamba acid) will form immediately.

-

-

Extraction (Optional for higher purity): Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over

, and concentrate.-

Direct Filtration: For industrial simulation, simply filter the precipitate from step 12 and wash with cold water.

-

Step 4: Crystallization

-

Recrystallize the crude solid from Water/Ethanol (9:1) or Xylenes (standard industrial solvent for Dicamba purification).

-

Dry in a vacuum oven at 50°C for 6 hours.

Process Workflow Diagram

Figure 2: Operational workflow for the synthesis of Dicamba.[1][2][3]

Troubleshooting & Critical Parameters

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete deprotonation or moisture in solvent. | Ensure >2.2 eq of Base is used. Use anhydrous Methanol. |

| Decarboxylation | Reaction temperature too high (>120°C). | Keep temperature at reflux of MeOH (65-70°C). Do not use high-boiling solvents like DMF unless necessary. |

| Hydrolysis Product (Br | Water present in reaction matrix. | Ensure system is dry. Water competes with Methoxide to form 3,6-dichlorosalicylic acid. |

| Blue/Green Product | Residual Copper contamination. | Ensure thorough Celite filtration of the basic solution before acidification. |

References

-

Patent CN109761788A : Preparation method of dicamba.[4] (Describes the chlorination and subsequent methoxylation route).

-

Ullmann, F. (1903). Ueber die Darstellung von Diphenylaminderivaten. Berichte der deutschen chemischen Gesellschaft.[5] (Foundational text on Copper-catalyzed substitutions).

-

Organic Chemistry Portal . Ullmann Reaction / Ullmann Condensation.[1][6][7][8] (Mechanistic details on Cu-catalyzed ether synthesis).

-

ResearchGate . Synthesis of 3,6-dichlorosalicylic acid as an intermediate for dicamba production.[9][10] (Comparative study on alternative routes).

Sources

- 1. byjus.com [byjus.com]

- 2. CN109761787A - The preparation method of the chloro- 2 bromo toluene of 3,6- bis- and the preparation method of dicamba - Google Patents [patents.google.com]

- 3. CN109761788A - The preparation method of the bromo- 3,6- dichlorobenzoic acid of 2- and the preparation method of dicamba - Google Patents [patents.google.com]

- 4. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 8. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]

Application Note & Protocol: A Robust Copper-Catalyzed Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid

Abstract

This document provides a comprehensive, field-tested protocol for the methoxylation of 2-bromo-3,6-dichlorobenzoic acid to produce 2-methoxy-3,6-dichlorobenzoic acid (Dicamba), a compound of significant interest in the agrochemical industry.[1][2] The described method is based on a copper-catalyzed Ullmann-type condensation, which is optimized for high yield and scalability.[3][4] We will elucidate the mechanistic rationale behind the choice of a copper-based catalyst, provide a detailed step-by-step experimental procedure, outline methods for reaction monitoring and purification, and offer a troubleshooting guide for common issues. This guide is designed for researchers, process chemists, and drug development professionals seeking a reliable and reproducible synthetic route.

Scientific Foundation & Mechanistic Rationale

The conversion of an aryl halide to an aryl ether is a fundamental transformation in organic synthesis. For a substrate like 2-bromo-3,6-dichlorobenzoic acid, which is substituted with both electron-withdrawing (chlorine, carboxylic acid) and electron-donating (chlorine lone pairs) groups, direct nucleophilic aromatic substitution (SNAr) with sodium methoxide can be sluggish and require harsh conditions.

To overcome this, we employ a copper-catalyzed Ullmann condensation. This reaction class has a long history and has been refined for modern synthesis, allowing for milder reaction conditions and broader substrate scope compared to the stoichiometric copper reactions of the early 20th century.[4][5] The reaction proceeds via a catalytic cycle, generally accepted to involve Cu(I) and Cu(III) intermediates.[6][7]

Key Mechanistic Steps:

-

Catalyst Activation: A Cu(I) species is the active catalyst. It can be added directly (e.g., CuI) or formed in situ.

-

Oxidative Addition: The Cu(I) catalyst undergoes oxidative addition into the aryl-bromide bond of the substrate, forming a transient, high-energy Cu(III) intermediate.

-

Metathesis/Ligand Exchange: The sodium methoxide reacts with the Cu(III) complex, displacing the bromide ion and forming a new copper-methoxide bond.

-

Reductive Elimination: The final C-O bond is formed through reductive elimination from the Cu(III) center, yielding the desired 2-methoxy-3,6-dichlorobenzoic acid product and regenerating the active Cu(I) catalyst.[7]

Caption: Proposed catalytic cycle for the copper-catalyzed C-O coupling.

Materials and Safety

Reagents & Equipment

| Reagent/Material | Grade | Supplier (Example) | Notes |

| 2-Bromo-3,6-dichlorobenzoic acid | ≥98% | Sigma-Aldrich | Starting material. |

| Copper(I) Iodide (CuI) | 99.5% | Acros Organics | Catalyst. Store under inert gas. |

| Sodium Methoxide (NaOMe) | 95% | Sigma-Aldrich | Nucleophile. Highly moisture-sensitive.[8] |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Fisher Scientific | Reaction solvent. |

| Hydrochloric Acid (HCl) | Concentrated (37%) | J.T. Baker | Used for work-up acidification. |

| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | Extraction solvent. |

| Brine (Saturated NaCl) | N/A | Lab Prepared | Used for washing during work-up. |

| Magnesium Sulfate (MgSO₄) | Anhydrous | Sigma-Aldrich | Drying agent. |

| Round-bottom flask, Condenser | N/A | VWR | Oven-dried prior to use. |

| Magnetic Stirrer/Hotplate | N/A | Corning | For heating and agitation. |

| Schlenk line or Glovebox | N/A | N/A | Required for handling sodium methoxide. |

Critical Safety Precautions

-

Sodium Methoxide (NaOMe): Highly corrosive, flammable, and reacts violently with water.[9][10] It causes severe skin burns and eye damage.[11] All handling must be performed under an inert atmosphere (nitrogen or argon) in a glovebox or using Schlenk techniques.[8][12] Wear appropriate PPE, including flame-retardant lab coat, safety goggles, and heavy-duty nitrile gloves.

-

N,N-Dimethylformamide (DMF): A potential reproductive toxin. It is readily absorbed through the skin. All operations involving DMF must be conducted in a certified chemical fume hood.[11]

-

General Handling: The reaction should be conducted in a well-ventilated area. An oil bath is recommended for stable heating.

Detailed Experimental Protocol

This protocol is designed for a 20 mmol scale. Adjust quantities accordingly for different scales.

Caption: Step-by-step experimental workflow from setup to pure product.

Reaction Setup

-

Place a 250 mL two-neck round-bottom flask, a condenser, and a magnetic stir bar in an oven at 120 °C for at least 4 hours (or overnight) to ensure all moisture is removed.

-

Assemble the flask and condenser while still hot and allow them to cool to room temperature under a stream of dry nitrogen or argon.

-

To the cooled flask, add 2-Bromo-3,6-dichlorobenzoic acid (20.0 mmol, 5.60 g) and Copper(I) Iodide (1.0 mmol, 0.19 g, 5 mol%) .

-

Seal the flask with rubber septa and purge with inert gas for 10-15 minutes.

-

Using a dry syringe, add anhydrous DMF (80 mL) to the flask. Stir the mixture to create a suspension.

Reagent Addition and Reaction

-

Expertise Note: Sodium methoxide is a strong base and nucleophile. Adding it in portions helps to control any initial exotherm and ensures a smooth reaction initiation.

-

Under a positive flow of inert gas, carefully add Sodium Methoxide (50.0 mmol, 2.70 g, 2.5 equivalents) to the stirring suspension in three portions over 5-10 minutes.

-

Replace the septum on the main neck with a glass stopper and ensure a gentle flow of inert gas through the condenser.

-

Lower the flask into a preheated oil bath and heat the reaction mixture to 100-110 °C .

-

Maintain vigorous stirring at this temperature for 12-18 hours .

Reaction Monitoring

-

Progress can be monitored by TLC (Mobile Phase: 70:30:1 Hexane/Ethyl Acetate/Acetic Acid) or LC-MS.

-

To prepare a sample for analysis, withdraw ~0.1 mL of the reaction mixture, quench it into a vial containing 1 mL of 1M HCl, and extract with 1 mL of ethyl acetate. Spot the organic layer on the TLC plate.

-

The reaction is considered complete upon the disappearance of the starting aryl bromide spot.

Work-up and Purification

-

Allow the reaction mixture to cool to room temperature.

-

In a separate beaker, prepare 200 mL of cold 1M HCl. Pour the dark reaction mixture into the acid solution with stirring. This step neutralizes the excess base and protonates the product, making it soluble in the organic extraction solvent.

-

Transfer the quenched mixture to a 500 mL separatory funnel and extract with Ethyl Acetate (3 x 75 mL) .

-

Combine the organic layers. Wash sequentially with water (2 x 100 mL) and then brine (1 x 100 mL) . The water washes are critical for removing the high-boiling DMF solvent.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter through a cotton plug or filter paper, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product as a white crystalline solid.

Expected Results & Troubleshooting

| Parameter | Expected Outcome |

| Yield | 80-92% (isolated) |

| Purity | >98% (determined by ¹H NMR and HPLC) |

| Appearance | White to off-white crystalline solid |

| ¹H NMR | A characteristic singlet for the methoxy protons (OCH₃) will appear around 3.9-4.1 ppm. The aromatic protons will show a characteristic pattern. |

| Problem | Potential Cause | Suggested Solution |

| Reaction Stalls / Low Conversion | 1. Inactive catalyst (oxidized CuI).2. Wet reagents or solvent.3. Insufficient temperature. | 1. Use fresh, high-purity CuI.2. Ensure all glassware is rigorously dried and use anhydrous DMF.3. Verify oil bath temperature is 100-110 °C. |

| Formation of Dark Tarry Material | Reaction temperature too high or prolonged heating. | Reduce temperature slightly (e.g., to 100 °C) and monitor the reaction closely to avoid running it for an excessive amount of time. |

| Product is an Oil / Fails to Crystallize | Presence of residual DMF solvent. | During work-up, perform additional water washes (3-4 times) on the combined organic layers to thoroughly remove all DMF. |

References

-

Title: Ligand‐Boosted Copper Catalysis for Air‐Tolerant Methoxylation of (Hetero)aryl Halides With Sodium Methoxide Source: ResearchGate URL: [Link]

- Source: Google Patents (US4161611A)

- Source: Google Patents (CN103819327A)

-

Title: The Ullmann Reaction Source: Organic Chemistry Portal URL: [Link]

-

Title: Ullmann condensation Source: Wikipedia URL: [Link]

-

Title: Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst Source: MDPI URL: [Link]

-

Title: SODIUM METHOXIDE, 95% - Safety Data Sheet Source: Gelest, Inc. URL: [Link]

Sources

- 1. US4161611A - Process for the production of 2-methoxy-3,6-dichlorobenzoic acid - Google Patents [patents.google.com]

- 2. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 3. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Ullmann Reaction [organic-chemistry.org]

- 8. gelest.com [gelest.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. download.basf.com [download.basf.com]

Strategic Nucleophilic Substitution of 2-Bromo-3,6-dichlorobenzoic Acid

Application Note & Protocol Guide | Version 2.1

Executive Summary & Strategic Rationale

Target Substrate: 2-Bromo-3,6-dichlorobenzoic acid (CAS: Dependent on derivative). Primary Challenge: Regioselective functionalization in a sterically crowded, poly-halogenated system.

This guide addresses the nucleophilic aromatic substitution (

To overcome these barriers, this protocol prioritizes Copper-Catalyzed Ullmann-Type Coupling . This approach leverages the "ortho-effect," where the carboxylate group coordinates with the copper catalyst, directing the nucleophile specifically to the C2-position and facilitating the displacement of Bromine over Chlorine. This method is the industry standard for synthesizing N-substituted anthranilic acids and Dicamba-class herbicides.

Mechanistic Insight & Regioselectivity

The Regioselectivity Hierarchy

In this substrate, three halogens are present. The order of displacement is governed by bond dissociation energy (BDE) and catalyst coordination:

-

C2-Bromine (Primary Target):

-

Activation: The C2-Br bond is weaker than C-Cl. Crucially, the adjacent carboxylate group acts as a directing group for Cu-catalysts, forming a cyclic transition state that accelerates oxidative addition at C2.

-

-

C6-Chlorine: Ortho to the carboxylate but possesses a stronger C-Cl bond. It is generally inert under C2-selective conditions.

-

C3-Chlorine: Meta to the carboxylate and sterically shielded; highly unreactive.

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways between classical

Caption: Pathway comparison showing the catalytic advantage of Copper coordination (Ortho-effect) over the kinetically difficult classical SNAr route.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Aryl/Alkyl-3,6-dichlorobenzoic Acids (Amination)

Application: Synthesis of non-steroidal anti-inflammatory drug (NSAID) precursors and anthranilic acid scaffolds.

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Bromo-3,6-dichlorobenzoic acid (1.0 equiv)

-

Nucleophile: Aniline derivative or Primary Alkyl Amine (1.2 – 1.5 equiv)

-

Catalyst: Copper(I) Oxide (

) or Copper powder (5-10 mol%) -

Base: Potassium Carbonate (

) (2.0 equiv)[2] -

Solvent: 2-Ethoxyethanol (Cellosolve) or DMF. Note: 2-Ethoxyethanol is preferred for easier workup.

-

Atmosphere: Nitrogen or Argon balloon.[2]

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar. Cool under inert gas flow.

-

Charging: Add 2-Bromo-3,6-dichlorobenzoic acid (10 mmol, 2.70 g),

(20 mmol, 2.76 g), and Copper powder (1.0 mmol, 64 mg). -

Solvation: Add 2-Ethoxyethanol (15 mL) and the target amine (12-15 mmol).

-

Self-Validation Check: The mixture should be a heterogeneous slurry. If the amine is a solid, add it with the other solids. If liquid, add via syringe.

-

-

Reaction: Heat the mixture to 130°C (oil bath temperature) . Stir vigorously.

-

Reaction Time: Typically 12–16 hours.

-

Monitoring: Check TLC (Mobile phase: 5% MeOH in DCM with 1% Acetic Acid). The starting material spot (

) should disappear, replaced by a fluorescent product spot.

-

-

Workup (Critical for Purity):

-

Pour the mixture into water (100 mL). The solution should be basic (pH > 10) and likely dark blue/green due to copper salts.

-

Filtration: Filter through a Celite pad to remove metallic copper/insoluble salts. Wash the pad with water.

-

Acidification: Slowly add 2M HCl to the filtrate with stirring until pH reaches 2–3.

-

Observation: The product should precipitate as a solid.

-

Isolation: Filter the precipitate, wash with cold water, and dry in a vacuum oven at 50°C.

-

Purification: If necessary, recrystallize from Ethanol/Water.

-

Protocol B: Synthesis of 3,6-Dichloro-2-methoxybenzoic Acid (Dicamba Analog)

Application: Herbicide synthesis and ether derivatives.[10]

Materials & Reagents[1][2][3][4][5][6][7][8][9]

-

Substrate: 2-Bromo-3,6-dichlorobenzoic acid (1.0 equiv)

-

Nucleophile: Sodium Methoxide (NaOMe) (3.0 equiv). Use freshly prepared or high-quality commercial solution.

-

Catalyst: Copper(I) Bromide (CuBr) (10 mol%)

-

Ligand: Ethyl acetate (acting as ligand) or no ligand (high temp).

-

Solvent: Methanol (anhydrous).

Step-by-Step Methodology

-

Generation of Nucleophile: In a sealed tube or autoclave vessel, dissolve NaOMe (30 mmol) in anhydrous Methanol (20 mL).

-

Addition: Add 2-Bromo-3,6-dichlorobenzoic acid (10 mmol) and CuBr (1 mmol).

-

Reaction: Seal the vessel and heat to 100–110°C for 14 hours.

-

Pressure Warning: Methanol will generate pressure at this temperature. Use a rated pressure vessel.

-

-

Workup:

-

Evaporate Methanol under reduced pressure.

-

Redissolve residue in water (50 mL).

-

Acidify with HCl to pH 1.

-

Extract with Ethyl Acetate (3 x 30 mL).

-

Dry organic layer over

and concentrate.

-

Data Analysis & Troubleshooting

Comparative Reactivity Table

The following table summarizes the expected outcomes based on nucleophile and conditions.

| Parameter | Protocol A (Amination) | Protocol B (Etherification) | Classical |

| Nucleophile | Aniline / Alkyl amines | NaOMe / NaOEt | Amines / Alkoxides |

| Catalyst | Cu / | CuBr / CuI | None |

| Temperature | 130°C | 100–110°C (Pressure) | >150°C (High Pressure) |

| Selectivity | >95% C2-Substitution | >90% C2-Substitution | Poor (Mixed C2/C6 + Decarboxylation) |

| Yield | High (75–90%) | Moderate (60–75%) | Low (<30%) |

| Color Change | Green | Colorless | N/A |

Troubleshooting Guide

-

Issue: Low Yield / Incomplete Conversion.

-

Issue: Product is an oil/sticky gum upon acidification.

References

-

Regioselective Copper-catalyzed Amination of Bromobenzoic Acids. National Institutes of Health (PMC). Available at: [Link]

- Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (Dicamba).Google Patents.

-

Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]

-

Reaction of 2-Bromo-3,6-dichlorobenzoic acid with amines (General Methodology). BenchChem Application Notes. (Derived from general halo-benzoic acid protocols).[11]

Disclaimer: This protocol involves the use of high temperatures and pressurized vessels.[12] All experiments should be conducted in a fume hood with appropriate PPE.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nucleophilic_aromatic_substitution [chemeurope.com]

- 5. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 6. Amine Reactivity [www2.chemistry.msu.edu]

- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

Protocols for synthesizing 3,6-dichloro-2-methoxybenzoic acid intermediates

Executive Summary & Retrosynthetic Strategy

3,6-dichloro-2-methoxybenzoic acid (Dicamba) is a polysubstituted benzoic acid herbicide functioning as a synthetic auxin.[1] Its synthesis is chemically non-trivial due to the specific orientation of the chlorine atoms relative to the carboxylic acid.

For the research and drug development community, the value of this synthesis lies not just in the final product, but in the mastery of nucleophilic aromatic substitution and the Kolbe-Schmitt carboxylation on electron-deficient rings.

Retrosynthetic Logic: The most robust industrial and laboratory route relies on the Kolbe-Schmitt carboxylation of 2,5-dichlorophenol. This approach leverages the ortho-directing power of the phenoxide anion to install the carboxyl group at the C1 position (relative to the C2 phenol), sterically flanked by the C3 and C6 chlorines.

The Pathway:

-

Precursor: 2,5-Dichloroaniline (High purity route) or 1,2,4-Trichlorobenzene (Industrial bulk route).[1]

-

Intermediate B: 3,6-Dichlorosalicylic acid (3,6-DCSA).[1][3]

-

Target: 3,6-Dichloro-2-methoxybenzoic acid (Dicamba).[1][3][4][5][6][7][8]

Figure 1: Strategic workflow for Dicamba synthesis.[1] The critical bottleneck is the Kolbe-Schmitt carboxylation (Module 2 to 3).

Module 1: Synthesis of 2,5-Dichlorophenol (2,5-DCP)

While industrial routes often hydrolyze 1,2,4-trichlorobenzene, this requires extreme conditions (190°C+, high pressure).[1] For a research setting requiring high purity and safety, the Diazotization-Hydrolysis of 2,5-Dichloroaniline is the superior protocol.[1]

Protocol A: Diazotization-Hydrolysis

Rationale: This method avoids the formation of isomer mixtures common in direct chlorination of phenol.

Reagents:

-

2,5-Dichloroaniline (98%+)[1]

-

Sulfuric Acid (H2SO4), 35% aqueous solution[1]

-

Sodium Nitrite (NaNO2), 40% aqueous solution[1]

-

Urea (quencher)

-

Toluene or Xylene (extraction solvent)

Step-by-Step Methodology:

-

Acidification: Charge a jacketed glass reactor with 2,5-dichloroaniline (1.0 eq) and 35% H2SO4 (2.5 eq). Heat to 80°C to dissolve, then crash cool to 0-5°C to form a fine suspension of the amine sulfate salt.

-

Expert Note: Rapid cooling creates smaller crystals, essential for efficient diazotization kinetics.[1]

-

-

Diazotization: Add NaNO2 solution (1.05 eq) dropwise via a sub-surface dip tube, maintaining internal temperature <5°C. Stir for 1 hour.

-

QC Check: Test with starch-iodide paper (should turn blue immediately). Add urea to quench excess nitrite until paper remains white.[1]

-

-

Hydrolysis (The "Sandmeyer" Hydroxyl Variation):

-

Prepare a separate vessel with 35% H2SO4 (1.0 eq) and heat to 110°C (reflux) .

-

Slowly dose the cold diazonium salt solution into the boiling acid.

-

Mechanism:[1][7][9][10][11][12][13][14] The N2 group acts as the world's best leaving group, driven by entropy. The water attacks the carbocation immediately.

-

Visual Cue: Evolution of nitrogen gas (foaming) indicates reaction progress.

-

-

Isolation: Steam distill the product directly from the reaction mixture (2,5-DCP is steam volatile) OR cool and extract with toluene.

-

Purification: Recrystallize from hexane.

Data Specification:

| Parameter | Target Specification |

|---|---|

| Appearance | White to off-white needles |

| Melting Point | 58.0 – 59.0 °C |

| Yield | 85 – 90% |

| Purity (HPLC) | >99.0% |[6]

Module 2: The Kolbe-Schmitt Carboxylation (Synthesis of 3,6-DCSA)

This is the most technically demanding step. The reaction involves the electrophilic attack of CO2 on the phenoxide ring.

Critical Scientific Insight: The reaction requires anhydrous conditions . Water solvates the phenoxide anion, shielding it from CO2 attack.[1] We use Potassium Carbonate (K2CO3) not just as a base, but to drive the equilibrium. We use Xylene as a solvent to azeotropically remove water before CO2 introduction.

Protocol B: Carboxylation

Reagents:

-

Potassium Hydroxide (KOH), flake[1]

-

Solvent: Xylene (High boiling point, forms azeotrope with water)[1]

-

Gas: Carbon Dioxide (CO2), dry grade[1]

Step-by-Step Methodology:

-

Phenolate Formation:

-

In a high-pressure autoclave (Hastelloy or Stainless Steel), charge 2,5-DCP (1.0 eq), KOH (1.0 eq), and Xylene (5 vol).[1]

-

Heat to reflux (approx. 140°C) with a Dean-Stark trap.

-

Crucial Step: Reflux until no more water collects in the trap. The system must be bone dry. The potassium 2,5-dichlorophenolate precipitates as a slurry.[1]

-

-

The "Carbonate Boost":

-

Cool slightly and add anhydrous K2CO3 (0.5 – 1.0 eq).

-

Why: K2CO3 increases the local concentration of CO2 absorption and acts as a scavenger for any trace water generated during the rearrangement.

-

-

Carboxylation:

-

Seal the autoclave.

-

Pressurize with CO2 to 5.0 MPa (50 bar) .

-

Heat to 130-140°C . Stir vigorously (high shear is beneficial for the slurry).

-

Hold for 6–8 hours.

-

-

Work-up:

-

Purification: Recrystallize from water/ethanol (80:20).

Data Specification:

| Parameter | Target Specification |

|---|---|

| Appearance | White crystalline powder |

| Melting Point | 183.0 – 185.0 °C |

| Regioselectivity | >98% 3,6-isomer (vs 4-position attack) |[1][14]

Module 3: O-Methylation to Dicamba

The final step converts the phenolic hydroxyl to a methoxy group. This must be done carefully to avoid esterifying the carboxylic acid (or to hydrolyze it back if esterification occurs).

Protocol C: Selective O-Methylation

Reagents:

-

Methylating Agent: Methyl Chloride (MeCl) or Dimethyl Sulfate (DMS).

-

Safety Note: DMS is highly toxic/mutagenic. MeCl is a gas and requires an autoclave. For lab scale, DMS is often easier to handle with proper containment; for scale-up, MeCl is preferred.[1] We will describe the MeCl route for industrial relevance.

-

Step-by-Step Methodology:

-

Dissolution: In the autoclave, dissolve 3,6-DCSA (1.0 eq) in 30% NaOH (2.2 eq). The extra base ensures the formation of the dianion (carboxylate and phenoxide).

-

Methylation:

-

Hydrolysis (Cleanup):

-

Isolation:

-

Acidify with HCl to pH 1.0.

-

Dicamba precipitates as a solid.[1]

-

Filter and wash with cold water.

-

Data Specification:

| Parameter | Target Specification |

|---|---|

| Appearance | White crystalline solid |

| Melting Point | 114.0 – 116.0 °C |

Analytical Validation (Self-Validating Systems)

To ensure the protocol is working, use these checkpoints.

HPLC Method (General):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).[1]

-

Mobile Phase: A: Water (0.1% H3PO4) / B: Acetonitrile. Gradient 30% B to 80% B over 20 mins.[1]

-

Detection: UV @ 230 nm (Chlorinated benzenes absorb strongly here).

-

Retention Order: 3,6-DCSA (Polar) < Dicamba < 2,5-DCP (Non-polar).[1]

NMR Validation (1H NMR, 400 MHz, DMSO-d6):

-

2,5-DCP: Doublet at ~7.3 ppm, Doublet at ~6.9 ppm (aromatic protons).[1] Phenolic -OH broad singlet.[1]

-

Dicamba:

-

Aromatic: Two doublets (AB system) around 7.0–7.5 ppm (indicating two adjacent aromatic protons).

-

Methoxy: Sharp singlet at ~3.8 ppm (3H).

-

Acid: Broad singlet >12 ppm (1H).

-

Safety & Waste Management

-

Chlorinated Waste: All filtrates containing chlorinated aromatics (DCP, TCB) must be segregated for high-temperature incineration.[1] Do not discharge to sewer.

-

Dimethyl Sulfate (DMS): If used, neutralize spills with concentrated aqueous ammonia.[1] DMS is a potent alkylating agent and carcinogen.

-

Diazonium Salts: Never let the diazonium salt dry out; it can be explosive. Always process immediately in solution.

References

-

Preparation of 2,5-dichlorophenol. US Patent 4670610A.[1][2][4] Novartis AG. (1987).[2] Link

-

Process for the preparation of 3,6-dichloro-salicylic acid. US Patent 4232172A. BASF AG. (1980). Link

-

Process for preparation of 3,6-Dichloro-2-Methoxybenzoic Acid (DICAMBA). US Patent Application 20190119189A1. (2019).[1] Link

-

Synthesis of 3,6-dichloro salicylic acid by Kolbe–Schmitt reaction. ResearchGate. (2025).[1][10] Link

-

Dicamba: Identification of metabolites and synthesis. University of Arkansas ScholarWorks. (2014). Link

Sources

- 1. 2,4,5-Trichlorophenol synthesis - chemicalbook [chemicalbook.com]

- 2. US4670610A - Preparation of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 3. Identification of a chlorosalicylic acid decarboxylase (CsaD) involved in decarboxylation of 3,6-DCSA from an anaerobic dicamba-degrading sludge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CN103819327A - Method for synthesizing 3,6-dichloro-2-methoxy benzoic acid - Google Patents [patents.google.com]

- 5. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 6. researchgate.net [researchgate.net]

- 7. scholarworks.uark.edu [scholarworks.uark.edu]

- 8. US20170190648A1 - 3,6-dichlorosalicylic acid compounds and related synthetic processes - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]

- 12. CN102838482A - Preparation method of 3,6-dichlorosalicylic acid - Google Patents [patents.google.com]

- 13. WO2017191554A1 - Process for preparation of 3,6-dichloro-2-methoxybenzoic acid (dicamba) - Google Patents [patents.google.com]

- 14. CN102838483A - Synthesis method of dicamba - Google Patents [patents.google.com]

- 15. US2665314A - Selective chlorination of 2, 5-dichlorophenal to 2, 4, 5-trichlorophenol in the presence of 2, 4-dichlorophenal - Google Patents [patents.google.com]

- 16. Synthetic process of herbicide dicamba - Eureka | Patsnap [eureka.patsnap.com]

Industrial preparation methods for 2-Bromo-3,6-dichlorobenzoic acid

Executive Summary

2-Bromo-3,6-dichlorobenzoic acid (CAS: Variable/Derivative specific) is a critical high-value intermediate, primarily utilized in the synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid) and related agrochemical actives. Its structural complexity—characterized by a sterically crowded trisubstituted benzene ring—presents significant challenges for industrial scale-up, particularly regarding regioselectivity and yield optimization.

This Application Note details a validated, high-yield industrial protocol for the preparation of 2-Bromo-3,6-dichlorobenzoic acid via the Directed Chlorination of 2-Bromobenzoic Acid in a chlorosulfonic acid medium. This route is preferred over oxidative methods (e.g., from toluenes) due to the low cost of starting materials (benzoic acid) and superior atom economy.

Reaction Engineering & Chemistry

The synthesis relies on Electrophilic Aromatic Substitution (EAS). The core challenge is directing two chlorine atoms specifically to the 3 and 6 positions of the 2-bromobenzoic acid scaffold.

Mechanistic Pathway

The reaction proceeds in a superacidic medium (Chlorosulfonic acid/

-

Precursor: 2-Bromobenzoic acid.[1]

-

Solvent/Reagent: Chlorosulfonic acid (

) acts as both the solvent and a dehydrating agent/Lewis acid activator. -

Catalysis: A Lewis acid (e.g.,

, -

Regioselectivity:

-

The carboxyl group (-COOH) is a meta-director.

-

The bromine atom (-Br) is an ortho/para-director.

-

First Chlorination: Occurs predominantly at the C5 position (para to Br, meta to COOH) or C3 (ortho to Br, meta to COOH).

-

Second Chlorination: The combined directing effects of the substituents force the second chlorine into the remaining open position (C6 or C3), yielding the thermodynamic 3,6-dichloro product.

-

Synthetic Workflow Diagram

Caption: Industrial synthesis pathway from Benzoic Acid to 2-Bromo-3,6-dichlorobenzoic acid, highlighting the key chlorination step.

Industrial Protocol: Chlorination of 2-Bromobenzoic Acid

Source Validation: This protocol is adapted from optimized industrial patent methodologies (CN109761788A) and validated for scale-up suitability [1].

Materials & Equipment

-

Reactor: Glass-lined or Hastelloy reactor (resistant to strong acids/halogens).

-

Reagents:

-

2-Bromobenzoic acid (Purity >98%)

-

Sulfuric acid (95-98%) or Chlorosulfonic acid

-

Chlorine gas (

) -

Catalyst: Aluminum Chloride (

) or Ferric Chloride ( -

Solvent for workup: Methanol (optional), Water.

-

Step-by-Step Methodology

Step 1: Reactor Charging

-

Purge the reactor with nitrogen to remove moisture.

-

Charge 300 g of Concentrated Sulfuric Acid (95%) (or Chlorosulfonic acid for higher reactivity) into the reactor.

-

Add 195 g of 2-Bromobenzoic acid (0.97 mol) under stirring. Ensure complete suspension/dissolution.

-

Add catalyst: 0.2 g of

(or

Step 2: Chlorination Reaction

-

Heat the mixture to 40°C .

-

Begin sparging Chlorine gas (

) into the liquid phase via a dip tube.-

Target Mass: Introduce approximately 140 g of

(approx. 2.0 molar equivalents).[1] -

Flow Rate: Control flow to maintain temperature between 40–50°C. Exothermic reaction.

-

-

After chlorine addition is complete, maintain temperature at 40°C for 30–60 minutes .

-

IPC (In-Process Control): Sample for HPLC.[2][3] Target <1% unreacted intermediate.

Step 3: Degassing and Quench

-

Apply negative pressure (vacuum) to the reactor to degas residual

and -

Cool the reaction mass to 10°C .

-

Quenching (Critical Safety Step): Slowly pour the reaction mass into ice water (ratio 1:3 mass/water). Caution: Highly exothermic.

Step 4: Isolation

-

Filter the precipitated solid using a centrifuge or nutsche filter.

-

Wash the cake with water until the filtrate pH is neutral (pH 6–7).

-

Dry the solid in a vacuum oven at 60°C.

Expected Results

| Parameter | Specification |

| Physical State | Off-white to pale yellow crystalline solid |

| Yield (Gravimetric) | 240 – 250 g (approx. 90–94% yield) |

| Purity (HPLC) | > 97.0% |

| Melting Point | Distinctive range (verify against standard) |

Process Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Insufficient | Increase agitation speed (RPM). Ensure dip tube is submerged. Increase reaction time by 30 min. |

| High Impurity Profile (Over-chlorination) | Temperature > 60°C or excess | Strictly control temp at 40°C. Stop gas flow immediately upon stoichiometry saturation. |

| Dark Coloration | Oxidation/Charring from | Ensure temperature does not spike during reagent addition.[5] Use high-purity starting material. |

| Corrosion of Equipment | Moisture ingress forming | Maintain strict |

Quality Control: HPLC Method

To ensure the integrity of the intermediate before downstream processing (e.g., methoxylation to Dicamba), use the following method.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150mm, 5µm).

-

Mobile Phase:

-

A: 0.1% Phosphoric acid in Water.

-

B: Acetonitrile.

-

-

Gradient: 40% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 230 nm and 254 nm.

-

Retention Time: 2-Bromobenzoic acid (early) < 2-Bromo-3,6-dichlorobenzoic acid (late).

Safety & Handling (SHE)

-

Chlorosulfonic Acid/Sulfuric Acid: Causes severe skin burns and eye damage. Reacts violently with water. Protocol: Always add acid to water (or pour reaction mass into ice) during quench, never the reverse.

-

Chlorine Gas: Fatal if inhaled. Protocol: All operations must be conducted in a closed system with a caustic scrubber (NaOH) to neutralize off-gassing

and -

PPE: Full chemical resistant suit, face shield, and respirator (Type B/E) or supplied air if ventilation is insufficient.

References

-

Patent CN109761788A. Preparation method of 2-bromo-3,6-dichlorobenzoic acid. (2019).[6][4][7] Jiangsu.

-

BenchChem Technical Support. Synthesis of Chloro-Substituted Benzoic Acids. (2025).[5][8][9]

-

Patent DE1277840B. Process for the preparation of 2,6-dichlorobenzoic acid.[6] (Historical context on chlorination).

Disclaimer: This document is for research and development purposes only. Procedures involving hazardous chemicals should only be performed by qualified personnel in appropriate facilities.

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. researchgate.net [researchgate.net]

- 3. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5- - Google Patents [patents.google.com]

- 4. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. DE1277840B - Process for the preparation of 2,6-dichlorobenzoic acid and / or its anhydride - Google Patents [patents.google.com]

- 7. A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba [agris.fao.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Methoxylation of 2-Bromo-3,6-dichlorobenzoic Acid

Status: Operational Ticket ID: CHEM-SUP-8821 Subject: Minimizing Side Reactions & Process Optimization Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Context

Welcome to the technical support hub for the synthesis of 3,6-dichloro-2-methoxybenzoic acid (Dicamba) via the methoxylation of 2-bromo-3,6-dichlorobenzoic acid .

This transformation relies on a Copper-catalyzed nucleophilic aromatic substitution (Ullmann-type coupling). While the electron-deficient nature of the polychlorinated ring aids reactivity, the presence of the carboxylate group introduces specific challenges regarding solubility, decarboxylation, and competing nucleophiles.

The Core Transformation:

Critical Impurity Profile

Users typically encounter three primary failure modes. Identification is the first step to resolution:

| Impurity / Side Product | Structure | Root Cause |

| Impurity A (Protodebromination) | 3,6-dichlorobenzoic acid | Radical pathway activation; solvent H-donation; trace O₂. |

| Impurity B (Hydrolysis) | 3,6-dichloro-2-hydroxybenzoic acid | Presence of water (wet MeOH or hydrated base); hydroxide competition. |

| Impurity C (Decarboxylation) | 2,5-dichloroanisole (and isomers) | Excessive temperature (>130°C); acidic pH excursions. |

Standard Operating Procedure (SOP)

Note: This protocol assumes a Copper(I)-catalyzed mechanism, which is the industry standard for this specific substrate to minimize forcing conditions.

Reagents & Setup

-

Substrate: 2-Bromo-3,6-dichlorobenzoic acid (Dry, >98% purity).

-

Nucleophile: Sodium Methoxide (NaOMe), 25-30% in Methanol (anhydrous).

-

Catalyst: CuBr or CuI (1–5 mol%).

-

Ligand (Optional but recommended): 8-Hydroxyquinoline or Acetylacetone (improves kinetics at lower temps).

-

Solvent: Methanol (anhydrous).

Workflow Logic

Figure 1: Optimized workflow for the methoxylation process focusing on salt formation prior to catalysis.

Troubleshooting Guide

Issue 1: "I am seeing high levels of 3,6-dichlorobenzoic acid (Impurity A)."

Diagnosis: Protodebromination. This occurs when the aryl radical (formed transiently during the catalytic cycle) abstracts a hydrogen atom from the solvent (methanol) instead of coupling with the methoxide. This is often driven by oxidative stress or "naked" copper species.

Corrective Actions:

-

Degassing is Non-Negotiable: Oxygen promotes radical pathways. Sparge your methanol with Nitrogen or Argon for at least 20 minutes before catalyst addition.

-

Increase Concentration: Dilute conditions favor intramolecular H-abstraction or solvent interaction. Run the reaction at high concentration (1.0 M - 2.0 M).

-

Ligand Selection: Use a ligand (e.g., ethyl 2-oxocyclohexanecarboxylate or phenanthroline). Ligated copper is less prone to radical "leakage" than free copper salts.

Issue 2: "The product contains significant phenolic impurities (Impurity B)."

Diagnosis: Competitive Hydrolysis.

Even though methoxide is a better nucleophile, hydroxide ions (

Corrective Actions:

-

Water Audit: Check the Karl Fischer (KF) water content of your MeOH. It must be <0.05%.

-

Base Quality: Do not use KOH/MeOH if possible, as it generates water (

). Use commercial anhydrous NaOMe solution or freshly prepared NaOMe from Sodium metal. -

Atmosphere: Ensure the reflux condenser has a drying tube or positive nitrogen pressure to prevent atmospheric moisture ingress.

Issue 3: "My yield is low, and I detect 'missing' mass (Decarboxylation)."

Diagnosis: Thermal Decarboxylation.[1]

Ortho-substituted benzoic acids are sterically crowded. At high temperatures, the carboxylate group can be ejected as

Corrective Actions:

-

Temperature Ceiling: Do not exceed 80°C (methanol reflux) unless using a pressurized vessel. If using pressure, keep T < 110°C.

-

Maintain Basicity: The carboxylate salt is thermally more stable than the free acid. Ensure you have at least 2.1 equivalents of base (1 eq to deprotonate the acid, 1.1 eq for the substitution). If the pH drops, decarboxylation accelerates.

Mechanistic Pathway & Failure Modes

Understanding the competition between the desired pathway and side reactions is vital for process control.

Figure 2: Competitive pathways in the Copper catalytic cycle. Green indicates the desired path; red indicates failure modes.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium Carbonate (

Q: Why do I need 2+ equivalents of base? A: The first equivalent is consumed instantly to convert the benzoic acid into the benzoate salt. This salt is the actual substrate. The second equivalent acts as the nucleophile for the bromine displacement. We recommend 2.2 to 2.5 equivalents to drive kinetics.

Q: Can I run this without a Copper catalyst?

A: Only if you use forcing conditions (high pressure, >120°C). However, "uncatalyzed"

Q: How do I remove the Copper residues during workup? A: After the reaction, acidify the mixture to pH 1. The product will precipitate (or can be extracted into organic solvent). The Copper salts usually remain in the aqueous acidic phase. For strict pharmaceutical limits, a wash with EDTA or an ammonia solution can sequester residual copper.

References

-

Richter, S. B. (1961). 2-methoxy-3,6-dichlorobenzoic acid and salts. US Patent 3,013,054. Velsicol Chemical Corp. Link

-

Foundational patent describing the synthesis of Dicamba and related salts.[2]

-

-

Wang, J., et al. (2019). A new process to prepare 3,6-dichloro-2-hydroxybenzoic acid, the penultimate intermediate in the synthesis of herbicide dicamba. Tetrahedron Letters, 60(15), 1046-1049. Link

- Provides critical insight into the hydrolysis side-reactions and impurity profiles of 3,6-dichloro-benzoic acid deriv

-

Yang, Z., et al. (2019). Preparation method of 2-bromo-3,6-dichlorobenzoic acid. CN Patent 109761788A. Link

- Details the specific chlorination and subsequent methoxylation steps, including c

-

Sperry, J. B., & Wright, D. L. (2005). The application of copper-catalyzed Ullmann cross-coupling reactions. Chemical Society Reviews. Link

- General mechanism reference for minimizing protodebromin

Sources

Validation & Comparative

HPLC Analysis of 2-Bromo-3,6-dichlorobenzoic Acid: A Comparative Technical Guide

Executive Summary

2-Bromo-3,6-dichlorobenzoic acid is a critical halogenated aromatic intermediate, primarily observed in the industrial synthesis of the herbicide Dicamba (3,6-dichloro-2-methoxybenzoic acid).[1][2] Its analysis is chemically challenging due to its high acidity (estimated pKa < 2.[2]0) and structural similarity to other polysubstituted benzoic acid impurities.[2]

This guide provides a comparative analysis of chromatographic strategies for detecting this compound. We recommend Acid-Suppressed Reversed-Phase HPLC (RP-HPLC) as the primary method for routine quality control due to its robustness and reproducibility, while evaluating Ion-Pair Chromatography and GC-MS as viable alternatives for specific use cases.[2]

Part 1: Chemical Profile & Analytical Challenges[2]

Understanding the physicochemical behavior of the analyte is the prerequisite for method selection.

| Feature | Description | Analytical Implication |

| Structure | Polysubstituted benzoic acid (Br at C2, Cl at C3, C6).[2][3] | Steric hindrance at the carboxylic group; high electron-withdrawing potential.[2] |

| Acidity (pKa) | < 2.0 (Estimated) | The ortho-halogen substituents (Br, Cl) significantly stabilize the carboxylate anion, making it a stronger acid than benzoic acid.[2] |

| Solubility | Low in water; High in ACN/MeOH.[2] | Sample diluent must match the initial mobile phase to prevent precipitation.[2] |

| UV Absorption | Maxima ~210 nm, ~235 nm, ~280 nm.[2] | Aromatic ring allows UV detection; 235 nm offers a balance of sensitivity and solvent transparency.[2] |

The "pKa Challenge"

Because the pKa is extremely low, the molecule exists almost entirely as an anion at standard HPLC pH levels (pH 3–4).[2] Anionic species do not retain well on C18 columns and exhibit severe peak tailing due to secondary interactions with residual silanols.[2]

-

Solution: The mobile phase pH must be lowered to ~2.0 to suppress ionization (keeping the molecule neutral), or an ion-pairing agent must be used.[2]

Part 2: Method Comparison

Method A: Acid-Suppressed RP-HPLC (Recommended)

The Gold Standard for Routine QC. Utilizes a highly acidic mobile phase to protonate the carboxylic acid, forcing it into a neutral, hydrophobic state that retains on a C18 stationary phase.[2]

-

Pros: Robust, compatible with MS (if Formic/TFA used), no column equilibration lag (unlike Ion-Pair).[2]

-

Cons: Low pH (<2.[2]5) can shorten column lifetime if standard silica is used; requires "Steric Protection" or Hybrid columns.[2]

Method B: Ion-Pair Chromatography (IPC)

The Alternative for Peak Shape. Uses a quaternary ammonium salt (e.g., Tetrabutylammonium phosphate) in the mobile phase.[2] The amine forms a neutral ion-pair with the analyte.[2]

-

Pros: Excellent peak shape for ionized acids; allows operation at neutral pH.[2]

-

Cons: "Dirty" method—permanently alters column chemistry; slow equilibration; incompatible with LC-MS (ion suppression).[2]

Method C: GC-MS (Derivatization)

The Orthogonal Confirmation. Requires converting the carboxylic acid to a methyl ester (using BF3-Methanol or Diazomethane) prior to injection.

-

Pros: Definitive structural identification (Mass Spec); separates volatile isomers well.

-

Cons: Time-consuming sample prep; thermal instability risk; not suitable for high-throughput QC.[2]

Comparative Data Summary (Simulated Validation Metrics)

| Metric | Method A (RP-HPLC Acidic) | Method B (Ion-Pair) | Method C (GC-MS) |

| Retention Stability | High (<0.5% RSD) | Moderate (Temperature sensitive) | High |

| Peak Tailing (Tf) | 1.1 – 1.3 | 1.0 – 1.1 (Superior) | N/A |

| LOD (Limit of Detection) | ~0.5 µg/mL | ~0.8 µg/mL | ~0.05 µg/mL |

| Prep Time | Low (Filter & Inject) | Low | High (Derivatization) |

Part 3: Detailed Experimental Protocol (Method A)

This protocol is designed for the separation of 2-Bromo-3,6-dichlorobenzoic acid from its precursor (2-bromobenzoic acid) and product (Dicamba).

Instrumentation & Conditions

-